2-Methyl-1-pentene

Description

This compound is an alkene that is pent-1-ene carrying a methyl group at position 2. It has a role as a human metabolite. It is an alkene and a volatile organic compound. It derives from a hydride of a pentane.

This compound is a natural product found in Basella alba with data available.

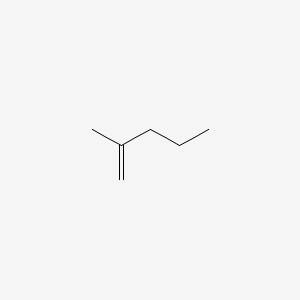

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUVJRULCWHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-13-0 | |

| Record name | Poly(2-methyl-1-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901017356 | |

| Record name | 2-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor., Colorless liquid; [CAMEO] | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

143.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-15 °F (est.) (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.685 at 59 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

195.0 [mmHg] | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-29-1, 27236-46-0 | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKC25O38MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-212.3 °F (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

physical and chemical properties of 2-Methyl-1-pentene

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-pentene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and thermophysical properties of this compound (CAS No: 763-29-1). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes data from authoritative sources to deliver field-proven insights. We delve into the structural nuances that dictate its reactivity, explore key reaction mechanisms with detailed protocols, and present extensive data in accessible formats. The guide is structured to explain the causality behind its chemical behavior, ensuring a deep and practical understanding of this versatile alkene.

Introduction to this compound

This compound, also known as isohexene, is an unsaturated aliphatic hydrocarbon with the molecular formula C₆H₁₂[1][2][3]. It is a structural isomer of hexene and is classified as a disubstituted alkene. Its structure features a double bond between the first and second carbon atoms of a pentane chain, with a methyl group attached to the second carbon. This specific arrangement of a terminal double bond with adjacent branching imparts distinct reactivity compared to its isomers.

It is a clear, colorless, and highly flammable liquid characterized by an unpleasant hydrocarbon odor[4][5]. Due to its high volatility and flammability, it requires careful handling and storage in a cool, well-ventilated environment away from ignition sources[6]. This guide will explore the fundamental properties that are critical for its application in organic synthesis, as a component in fuels, and in the production of polymers, flavors, and fragrances[4][5].

Physical and Thermophysical Properties

The physical properties of this compound are foundational to its handling, storage, and application in various experimental and industrial settings. These properties have been compiled from multiple authoritative databases and chemical suppliers to ensure accuracy.

Table 1: Key Physical and Thermophysical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂ | [1][2][7] |

| Molecular Weight | 84.16 g/mol | [1][2][8] |

| IUPAC Name | 2-methylpent-1-ene | [1][3] |

| CAS Registry Number | 763-29-1 | [3][7] |

| Appearance | Clear, colorless liquid | [1][4][7] |

| Boiling Point | 61-62 °C (142-144 °F) at 760 mmHg | [9][10] |

| Melting Point | -136 °C (-212.8 °F) | [9][10] |

| Density | 0.682 g/mL at 25 °C | [2][11] |

| Refractive Index (n20/D) | 1.392 | [11] |

| Vapor Pressure | 195 - 325 mmHg at 37.7 °C | [1][12] |

| Flash Point | -26 to -28 °C (-15 to -18 °F) | [7][8] |

| Autoignition Temperature | 299 - 300 °C (570 - 572 °F) | [6][8] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, and petroleum. | [4][11][12] |

| Lower Explosive Limit (LEL) | 1.2% | [8][13] |

| Heat of Hydrogenation | -116.3 kJ/mol (-27.8 kcal/mol) |[14] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the carbon-carbon double bond (C=C). This region of high electron density serves as a reactive site for electrophilic addition reactions. The disubstituted nature of the alkene and the presence of a tertiary carbon atom adjacent to the double bond significantly influence the regioselectivity of these reactions.

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of alkenes. In the case of this compound, these reactions typically follow Markovnikov's rule . This principle is a direct consequence of the mechanism, which proceeds through a carbocation intermediate. The addition of a protic acid (H-X) involves the initial attack of the pi electrons on the proton (H⁺), which adds to the less substituted carbon (C1) of the double bond. This generates the more stable tertiary carbocation at C2, rather than the less stable primary carbocation that would form if the proton added to C2. The subsequent attack of the nucleophile (X⁻) on the tertiary carbocation yields the final product.

Caption: Electrophilic addition of HBr to this compound via a stable tertiary carbocation.

Key electrophilic addition reactions include:

-

Hydrohalogenation: Reaction with acids like HCl or HBr yields 2-chloro-2-methylpentane or 2-bromo-2-methylpentane, respectively[15].

-

Hydration (Acid-Catalyzed): In the presence of aqueous sulfuric acid (H₂SO₄/H₂O), this compound is hydrated to form 2-methyl-2-pentanol, the Markovnikov product[15].

-

Halogenation: Reaction with halogens like Br₂ or ICl results in the addition of two halogen atoms across the double bond[15]. The reaction with ICl adds the more electropositive iodine to the less substituted carbon (C1) and the more electronegative chlorine to the more substituted carbon (C2)[15].

Hydroboration-Oxidation: Anti-Markovnikov Addition

To achieve the synthesis of the anti-Markovnikov alcohol (2-methyl-1-pentanol), a two-step hydroboration-oxidation reaction is employed. In the first step, borane (BH₃) in tetrahydrofuran (THF) adds across the double bond. Steric hindrance and electronic effects cause the larger boron atom to add to the less sterically hindered C1, while a hydride (H⁻) adds to C2. The subsequent oxidation step with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group (-OH), yielding the anti-Markovnikov product with syn-stereochemistry[15]. This protocol is invaluable for selectively producing primary alcohols from terminal alkenes.

Catalytic Hydrogenation

This compound readily undergoes catalytic hydrogenation. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), it reacts with hydrogen gas (H₂) to form the corresponding saturated alkane, 2-methylpentane[14]. The heat released during this exothermic reaction, known as the heat of hydrogenation, is a direct measure of the alkene's thermodynamic stability. This compound, being a disubstituted alkene, has a higher heat of hydrogenation (-116.3 kJ/mol) compared to its more stable, trisubstituted isomer, 2-methyl-2-pentene (-111.6 kJ/mol)[14]. This difference is attributed to the stabilizing effects of greater alkyl substitution and hyperconjugation on the double bond[14].

Oxidation and Polymerization

Like other alkenes, this compound can be cleaved by strong oxidizing agents such as hot, concentrated potassium permanganate (KMnO₄) or ozone (O₃) followed by a workup. Ozonolysis, for instance, would cleave the double bond to yield pentan-2-one and formaldehyde.

The molecule may also undergo exothermic addition polymerization in the presence of various catalysts, particularly acids[4][8]. This reactivity is a consideration for its storage and handling, as uncontrolled polymerization can be hazardous.

Experimental Protocol: Determination of Alkene Stability via Calorimetry

This protocol outlines the experimental workflow for determining the heat of hydrogenation, a key method for comparing the relative stability of alkenes like this compound[14]. The causality behind this experiment is that the less potential energy an alkene contains, the more stable it is, and the less heat will be released upon its conversion to the common alkane product[14].

Caption: Experimental workflow for determining the heat of hydrogenation.

Step-by-Step Methodology:

-

Reactant Preparation: Accurately weigh a known mass of this compound and a catalytic amount of palladium on carbon (Pd/C). The precise measurement is critical for calculating the molar enthalpy. Dissolve the alkene in a suitable inert solvent (e.g., ethanol or hexane) inside a reaction vessel.

-

Reaction Setup: Place the reaction vessel within a high-precision calorimeter. Seal the system to create a closed environment. Purge the vessel with an inert gas like nitrogen or argon to remove all oxygen, which could pose an explosion risk with hydrogen gas[14].

-

Hydrogen Introduction: Fill the reaction vessel with hydrogen gas to a specific, recorded pressure. Allow the system to thermally equilibrate and record the stable initial temperature (T_initial).

-

Initiation and Data Acquisition: Initiate the reaction by starting a stirrer to ensure contact between the reactants and the catalyst. The reaction is exothermic, causing the temperature of the system to rise. Record the temperature continuously until it reaches a stable maximum and begins to cool (T_final).

-

Calculation: The total heat released (q) is calculated using the observed temperature change (ΔT = T_final - T_initial) and the predetermined heat capacity of the calorimeter. The molar heat of hydrogenation (ΔH) is then determined by dividing q by the number of moles of the alkene used. This value provides a quantitative measure of the alkene's stability.

This self-validating system relies on the precise measurement of mass and temperature and a properly calibrated calorimeter to provide reproducible and trustworthy data on alkene stability.

Safety and Handling

This compound is a highly flammable liquid and vapor (H225) with a very low flash point, posing a significant fire risk[7].

-

Handling: All equipment used for handling must be grounded to prevent static discharge[6]. Use only non-sparking tools. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, which may cause drowsiness, dizziness, or anesthetic effects[16].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents[6][12]. Storage at 0-6°C is recommended[12].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and flame-retardant clothing.

-

Fire Extinguishing: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective[8][13].

In case of ingestion, it may be fatal if it enters the airways (H304). Do NOT induce vomiting and seek immediate medical attention.

Conclusion

This compound is a foundational building block in organic chemistry whose utility is dictated by its distinct physical and chemical properties. Its reactivity, centered on the terminal, disubstituted double bond, allows for predictable transformations through electrophilic addition, hydrogenation, and oxidation reactions. A thorough understanding of its stability relative to its isomers, the regioselectivity of its reactions as governed by principles like Markovnikov's rule, and the protocols to achieve anti-Markovnikov products are essential for its effective application. Adherence to strict safety protocols is paramount due to its high flammability and potential health hazards. This guide provides the necessary technical foundation for scientists and researchers to confidently and safely utilize this compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AGRO-INDUSTRY. (n.d.). This compound Analytical Standard. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

ChemBK. (2024). 2-methyl-pent-1-ene. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

EnvironmentalChemistry.com. (n.d.). Chemical Database: this compound. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2-methyl- (CAS 763-29-1). Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Pentene, 2-methyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2018). Alkene Reactions | Reactions with this compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Analytical Standard - Affordable Price for High-Purity Chemical in Mumbai [nacchemical.com]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | 763-29-1 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound [stenutz.eu]

- 10. This compound - Wikidata [wikidata.org]

- 11. chembk.com [chembk.com]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. 1-Pentene, 2-methyl- - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-pentene

This guide provides an in-depth exploration of the primary synthetic routes to 2-Methyl-1-pentene (CAS 763-29-1), a volatile organic compound and a member of the hexene family of isomers.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development and the chemical industry who require a comprehensive understanding of the available synthetic methodologies. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of each route, offering field-proven insights to guide laboratory and industrial applications.

Introduction to this compound

This compound is a colorless, highly flammable liquid with the chemical formula C₆H₁₂.[2][4] As a di-substituted alpha-olefin, its reactivity is dominated by the terminal double bond, making it a valuable intermediate in organic synthesis and polymerization processes.[1][5] It is found in some reformulated gasolines and is a metabolite in humans.[1] Understanding its synthesis is crucial for applications ranging from fine chemical production to its use as a comonomer in polymer chemistry. This guide will focus on three principal and instructive synthesis strategies: alcohol dehydration, Wittig olefination, and dehydrohalogenation, each presenting unique advantages and challenges regarding regioselectivity and yield.

Chapter 1: Synthesis via Dehydration of 2-Methyl-2-pentanol

The acid-catalyzed dehydration of alcohols is a classic and straightforward method for alkene synthesis.[5] For this compound, the logical precursor is 2-methyl-2-pentanol. This reaction, however, serves as a quintessential example of the challenges in controlling regioselectivity in elimination reactions.

Mechanistic Insights and Regiochemical Control

The dehydration of a tertiary alcohol like 2-methyl-2-pentanol proceeds through an E1 (Elimination, Unimolecular) mechanism.[6] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). The departure of water forms a relatively stable tertiary carbocation intermediate.[6]

The crucial step determining the final product distribution is the subsequent deprotonation of a carbon adjacent (beta) to the carbocation. In this case, the carbocation has two types of beta-protons: those on the C1 methyl group and those on the C3 methylene group.

-

Path A (Zaitsev Elimination): Removal of a proton from the C3 position results in the formation of 2-methyl-2-pentene , a trisubstituted alkene.

-

Path B (Hofmann Elimination): Removal of a proton from the C1 methyl group yields the desired This compound , a disubstituted alkene.

According to Zaitsev's Rule , elimination reactions that can produce more than one alkene isomer will favor the most substituted (and therefore most thermodynamically stable) alkene.[7][8] 2-Methyl-2-pentene is trisubstituted and more stable than the disubstituted this compound.[9] Consequently, the dehydration of 2-methyl-2-pentanol yields 2-methyl-2-pentene as the major product and this compound as the minor product.[7][10]

// Invisible edges for layout Prot_Alc -> Prot_Alc_2 [style=invis]; Carbocation -> Carbocation_2 [style=invis]; } caption [label="Figure 1: E1 Dehydration Mechanism.", fontname="Arial", fontsize=12];

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol describes the dehydration of 2-methyl-2-pentanol, which will produce a mixture of alkene isomers.

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice bath.

-

Reagent Addition: To the round-bottom flask, add 20.4 g (0.2 mol) of 2-methyl-2-pentanol. Cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while swirling the flask.

-

Reaction: Add a few boiling chips and gently heat the mixture. The lower-boiling alkenes (this compound, b.p. 62°C; 2-methyl-2-pentene, b.p. 67°C) will begin to distill over.[2][11]

-

Workup: Collect the distillate in the cooled receiving flask. Transfer the distillate to a separatory funnel and wash it sequentially with 10 mL of 10% NaOH solution (to neutralize any acid) and 10 mL of brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The final product ratio can be determined by gas chromatography (GC), and the isomers can be separated by careful fractional distillation.

Causality: The use of a strong acid catalyst is essential for protonating the poor -OH leaving group. Heating the reaction mixture provides the necessary energy to overcome the activation barrier for carbocation formation and drives the elimination process, favoring the volatile alkene products to distill out of the reaction mixture as they are formed.

Chapter 2: Regioselective Synthesis via the Wittig Reaction

To overcome the poor regioselectivity of elimination reactions, the Wittig reaction offers a powerful and precise alternative for forming the C=C double bond at a specific location.[12] This reaction converts a carbonyl group (aldehyde or ketone) into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[13][14] Its key advantage is that the double bond forms unambiguously between the carbonyl carbon and the ylide carbon.[13]

Mechanistic Pathway

The synthesis of this compound via the Wittig reaction involves the reaction between butanone (a ketone) and methylenetriphenylphosphorane (a non-stabilized ylide).

-

Ylide Formation: The Wittig reagent is prepared by reacting triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This phosphonium salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide.[12]

-

Nucleophilic Attack & Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of butanone. The mechanism is generally considered to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[15]

-

Decomposition: The unstable oxaphosphetane rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C π-bond and a very stable P=O double bond in the triphenylphosphine oxide byproduct.[14] The formation of this highly stable byproduct is a major thermodynamic driving force for the reaction.

// Invisible edge for layout Ylide -> Ylide_2 [style=invis]; } caption [label="Figure 2: Wittig Reaction Workflow.", fontname="Arial", fontsize=12];

Experimental Protocol: Wittig Olefination

This protocol must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Preparation:

-

Place 9.0 g (25.2 mmol) of methyltriphenylphosphonium bromide in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add 100 mL of anhydrous diethyl ether via syringe.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 10 mL of 2.5 M n-butyllithium (n-BuLi) in hexanes (25 mmol) via the dropping funnel over 20 minutes. The mixture will turn a characteristic orange/yellow color, indicating ylide formation.

-

Stir the mixture at room temperature for 1 hour.

-

-

Reaction with Ketone:

-

Dissolve 1.44 g (20 mmol) of butanone in 20 mL of anhydrous diethyl ether.

-

Add the butanone solution dropwise to the ylide mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. The color of the ylide will fade as it is consumed.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation, collecting the fraction boiling around 62°C.[2]

-

Trustworthiness: The Wittig reaction is a highly reliable and self-validating system for olefination. The regiospecificity is its greatest strength, ensuring the desired product is formed without isomeric byproducts that are common in elimination reactions.[13]

Chapter 3: Synthesis via Dehydrohalogenation of Alkyl Halides

Elimination of a hydrogen halide (HX) from an alkyl halide is a fundamental method for alkene synthesis.[5] The regiochemical outcome of this E2 (Elimination, Bimolecular) reaction is highly dependent on the steric bulk of the base employed.

Mechanistic Considerations: Zaitsev vs. Hofmann

The E2 reaction is a concerted, one-step process where a base removes a beta-proton, the C-H bond breaks, a C=C π-bond forms, and the leaving group departs simultaneously.[16][17]

-

Starting Material: To synthesize this compound, one could start with either 2-chloro-2-methylpentane or 1-chloro-2-methylpentane.

-

Role of the Base:

-

Small, unhindered bases (e.g., sodium ethoxide, NaOH) tend to abstract the most acidic proton, which is typically at the more substituted beta-carbon. This leads to the thermodynamically favored Zaitsev product (2-methyl-2-pentene).[18]

-

Bulky, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) have difficulty accessing the sterically hindered internal proton. They preferentially abstract the more accessible proton from the least substituted beta-carbon (the methyl group). This kinetically controlled process leads to the Hofmann product , which is the desired this compound.[17]

-

Therefore, to favor the synthesis of this compound, one must choose a sterically hindered base to promote Hofmann elimination.

Experimental Protocol: Hofmann Elimination

This protocol describes the dehydrohalogenation of 2-chloro-2-methylpentane to favor the formation of this compound.

-

Apparatus Setup: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

-

Reagent Addition: In the flask, dissolve 5.6 g (0.05 mol) of potassium tert-butoxide (t-BuOK) in 50 mL of anhydrous tert-butanol.

-

Reaction: Gently heat the mixture to 50°C. Add 6.0 g (0.05 mol) of 2-chloro-2-methylpentane dropwise over 30 minutes.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 83°C) for 2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. The product, being a low-density liquid, will form the upper organic layer.[2] Separate the layers. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous calcium chloride. Purify the product by fractional distillation.

Expertise: The choice of a bulky base like potassium tert-butoxide is a deliberate experimental design to exploit kinetic control over thermodynamic control. The steric hindrance of the base is the key variable that directs the reaction pathway away from the more stable Zaitsev product toward the less substituted, and in this case desired, Hofmann product.

Comparative Analysis of Synthesis Routes

| Parameter | Dehydration of Alcohol | Wittig Reaction | Dehydrohalogenation (Hofmann) |

| Primary Product | 2-Methyl-2-pentene (Zaitsev) | This compound | This compound |

| Regioselectivity | Poor; difficult to control | Excellent | Good to Excellent |

| Key Reagents | 2-Methyl-2-pentanol, H₂SO₄ | Butanone, Ph₃PCH₂, n-BuLi | 2-Chloro-2-methylpentane, t-BuOK |

| Mechanism | E1 | Carbonyl Olefination | E2 |

| Byproducts | Water, isomeric alkenes | Triphenylphosphine oxide | KCl, tert-butanol |

| Reaction Conditions | Acidic, heating | Anhydrous, inert atmosphere | Basic, heating |

| Scalability | High; suitable for industrial use | Moderate; byproduct disposal is a concern | High |

| Advantages | Inexpensive starting materials | Unambiguous product formation | Good control over regioselectivity |

| Disadvantages | Produces a mixture of isomers[10] | Stoichiometric byproduct, moisture-sensitive[12] | Requires specific (bulky) base |

Conclusion

The synthesis of this compound can be accomplished through several fundamental organic reactions.

-

The dehydration of 2-methyl-2-pentanol is the most straightforward route in terms of concept but suffers from poor regioselectivity, yielding the thermodynamically more stable 2-methyl-2-pentene as the major product.[7]

-

The dehydrohalogenation of a suitable alkyl halide using a sterically hindered base provides good control over the reaction outcome, favoring the desired Hofmann product.

-

The Wittig reaction stands out as the most precise method, offering unparalleled regioselectivity by design, ensuring the exclusive formation of the terminal alkene.[13]

The selection of an optimal synthesis route depends on the specific requirements of the application, including desired purity, acceptable yield, cost of reagents, and the scale of the reaction. For high-purity laboratory applications where isomeric contamination is unacceptable, the Wittig reaction is the superior choice. For larger-scale industrial production, a cost-effective elimination reaction with optimized conditions to maximize the Hofmann product may be more feasible.

References

-

Brainly. (2019). Dehydration of 2-methyl-2-pentanol forms one major and one minor organic product. Draw the structures of. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. [Link]

-

Unknown. (n.d.). Elimination Reactions. [Link]

-

Study.com. (n.d.). When 2-methyl-2-pentanol undergoes dehydration, two organic compounds are produced - one major and one minor. Sketch the structures of both organic products, with hydrogen atoms included. [Link]

-

UCLA CDH. (n.d.). Dehydration Of 2 Methyl 2 Pentanol. [Link]

-

Chemistry LibreTexts. (2024). 8.1: Preparation of Alkenes - A Preview of Elimination Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [Link]

-

Dalal Institute. (n.d.). Elimination Reactions. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Homework.Study.com. (n.d.). What is the major product from the E 1 dehydration of 2-methyl-2-pentanol?. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. [Link]

-

BITS Pilani. (n.d.). Elimination Reactions. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions. [Link]

-

YouTube. (2021). Acid catalyzed dehydration of 2 pentanol Mechanism. [Link]

-

Wikipedia. (n.d.). Hexene. [Link]

-

Reactory. (2022). 2-methylpent-1-ene | C6H12. [Link]

-

University of Calgary. (n.d.). Answer. [Link]

-

YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). [Link]

-

ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. [Link]

-

NIST. (n.d.). 1-Pentene, 2-methyl-. [Link]

-

Aaltodoc. (n.d.). APPLIED CHEMISTRY Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. [Link]

-

ResearchGate. (n.d.). Isomeric structures of 1-hexene and 4-methyl-1-pentene. [Link]

Sources

- 1. This compound | 763-29-1 [chemicalbook.com]

- 2. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methylpent-1-ene | C6H12 | Reactory [reactory.app]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

- 9. benchchem.com [benchchem.com]

- 10. brainly.com [brainly.com]

- 11. Hexene - Wikipedia [en.wikipedia.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 18. home.iitk.ac.in [home.iitk.ac.in]

Spectroscopic Data for 2-Methyl-1-pentene: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-pentene (CAS No: 763-29-1), a volatile and flammable colorless liquid with the molecular formula C₆H₁₂.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus is on not only presenting the spectral data but also providing insights into the experimental considerations and the correlation between the molecular structure and the observed spectroscopic features.

Molecular Structure and Spectroscopic Correlation

This compound is an unsaturated aliphatic hydrocarbon featuring a terminal double bond and a methyl branch at the C2 position.[1][2] This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding these correlations is paramount for structural elucidation and quality control in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals five distinct proton environments. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to the electron-rich double bond.

Table 1: ¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (a) | ~4.70 | Singlet | 1H |

| H-1 (b) | ~4.66 | Singlet | 1H |

| H-3 | ~1.99 | Triplet | 2H |

| H-2' (CH₃) | ~1.71 | Singlet | 3H |

| H-4 | ~1.46 | Sextet | 2H |

| H-5 | ~0.90 | Triplet | 3H |

| (Data sourced from ChemicalBook, recorded at 399.65 MHz in CDCl₃)[3] |

Causality Behind the Spectrum:

-

Vinyl Protons (H-1): The two protons on the terminal carbon of the double bond (C1) are diastereotopic and appear as two distinct singlets around 4.70 and 4.66 ppm.[3] Their downfield shift is a direct consequence of the deshielding effect of the π-electron system of the alkene.

-

Allylic Protons (H-3): The two protons on C3 are adjacent to the double bond, placing them in an allylic position. They appear as a triplet around 1.99 ppm due to coupling with the two neighboring protons on C4.[3]

-

Vinylic Methyl Protons (H-2'): The methyl group attached to the double bond (C2) is in a vinylic position, resulting in a singlet at approximately 1.71 ppm.[3] The lack of splitting indicates no adjacent protons.

-

Aliphatic Protons (H-4 and H-5): The protons on C4 and C5 are in a typical aliphatic environment. The C4 protons appear as a sextet around 1.46 ppm due to coupling with the protons on C3 and C5. The terminal methyl protons on C5 resonate as a triplet around 0.90 ppm, coupled with the C4 protons.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

| Assignment | Chemical Shift (ppm) |

| C2 | ~145.5 |

| C1 | ~112.5 |

| C3 | ~36.5 |

| C4 | ~29.5 |

| C2' (CH₃) | ~22.5 |

| C5 | ~14.0 |

| (Representative data; may vary slightly with solvent and instrument)[4] |

Causality Behind the Spectrum:

-

Olefinic Carbons (C1 and C2): The two sp²-hybridized carbons of the double bond are significantly deshielded and appear downfield. The quaternary carbon (C2) at ~145.5 ppm is more downfield than the terminal CH₂ carbon (C1) at ~112.5 ppm.[4]

-

Aliphatic Carbons (C3, C4, C5, and C2'): The sp³-hybridized carbons appear in the upfield region of the spectrum. The chemical shifts are influenced by their substitution and proximity to the double bond.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration.

-

Set the relaxation delay to at least 5 times the longest T₁ for accurate integration (typically 2-5 seconds).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Use a spectral width of 0 to 220 ppm.

-

Employ proton decoupling to obtain singlet peaks for all carbons.

-

A 45-degree pulse angle and a relaxation delay of 2 seconds are generally sufficient.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of C=C and C-H bonds associated with an alkene and an aliphatic chain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3075 | =C-H stretch (vinylic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch |

| ~1465 | C-H bend (aliphatic CH₂ and CH₃) |

| ~890 | =C-H bend (out-of-plane) |

| (Data sourced from NIST Chemistry WebBook)[5] |

Causality Behind the Spectrum:

-

=C-H Stretch: The absorption band around 3075 cm⁻¹ is characteristic of the C-H stretching vibration of the sp²-hybridized carbons in the vinyl group.[5]

-

C-H Stretch: The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the propyl and methyl groups.[5]

-

C=C Stretch: The peak at approximately 1650 cm⁻¹ is indicative of the C=C stretching vibration of the double bond.[5]

-

=C-H Bend: The strong band around 890 cm⁻¹ is a key diagnostic feature for a terminal disubstituted alkene (R₂C=CH₂) and arises from the out-of-plane bending of the vinylic C-H bonds.[5]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 84 | Moderate | [C₆H₁₂]⁺• (Molecular Ion) |

| 69 | High | [C₅H₉]⁺ |

| 56 | High | [C₄H₈]⁺• |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

| (Data sourced from NIST Chemistry WebBook and PubChem)[1][2][6] |

Causality Behind the Spectrum (Fragmentation Pathway):

The molecular ion ([M]⁺•) is observed at m/z 84.[2][6] The fragmentation of this compound is dominated by cleavages that lead to the formation of stable carbocations and radical species. A prominent fragmentation pathway is the allylic cleavage, which is energetically favorable.

Caption: Proposed EI fragmentation pathway for this compound.

-

Loss of a Methyl Radical (m/z 69): The loss of a methyl radical from the molecular ion results in the formation of a stable allylic carbocation at m/z 69.

-

McLafferty Rearrangement (m/z 56): A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the double bond, followed by the elimination of a neutral ethene molecule, leading to a radical cation at m/z 56.

-

Formation of the Allyl Cation (m/z 41): The peak at m/z 41 is characteristic of the highly stable allyl cation, [C₃H₅]⁺, which can be formed from further fragmentation of larger ions.[2]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. GC-MS is preferred for separation from any potential impurities.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 10 to 200 to ensure detection of the molecular ion and all relevant fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library for verification.[2][7]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of its molecular structure. The protocols and interpretations provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to confidently acquire and interpret spectroscopic data for this compound and structurally related molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12986, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

- 1. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentene, 2-methyl- [webbook.nist.gov]

- 3. This compound(763-29-1) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(763-29-1) 13C NMR spectrum [chemicalbook.com]

- 5. 1-Pentene, 2-methyl- [webbook.nist.gov]

- 6. This compound(763-29-1) MS spectrum [chemicalbook.com]

- 7. 1-Pentene, 2-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Molecular Energetics

In the intricate landscape of chemical synthesis and drug development, a molecule's utility is governed by more than just its structure. The subtle interplay of energy at the molecular level—its thermodynamic properties—dictates reaction feasibility, equilibrium positions, and ultimately, the efficiency of synthetic pathways. 2-Methyl-1-pentene (C₆H₁₂), an unsaturated hydrocarbon, serves as a valuable model and building block in various organic syntheses. A thorough understanding of its thermodynamic characteristics is paramount for researchers aiming to harness its reactivity in a controlled and predictable manner. This guide provides an in-depth exploration of the key thermodynamic properties of this compound, grounded in experimental data and theoretical frameworks, to empower scientists in their research and development endeavors.

I. Foundational Thermodynamic Parameters of this compound

A molecule's thermodynamic profile is defined by several key parameters that describe its energy content and stability. For this compound, these properties provide a quantitative basis for understanding its behavior in chemical systems.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₆H₁₂ | - | [1] |

| Molecular Weight | 84.16 | g/mol | [1] |

| Boiling Point | 62.1 | °C | [2] |

| Melting Point | -136 | °C | [2] |

| Density (at 25°C) | 0.682 | g/mL | |

| Vapor Pressure (at 37.7°C) | 325 | mmHg | |

| Enthalpy of Vaporization (ΔHvap°) | 30.5 | kJ/mol | [3] |

II. Enthalpy of Formation: A Measure of Molecular Stability

The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemistry, quantifying the heat change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value provides a direct measure of its intrinsic stability.

A. Experimental Determination via Heat of Hydrogenation

Direct measurement of the heat of formation for many organic compounds is often impractical. A more accessible and highly accurate method involves determining the heat of hydrogenation (ΔHhydrog°). This is the enthalpy change that occurs when an unsaturated compound, such as an alkene, reacts with hydrogen gas to form a saturated compound.[4]

The hydrogenation of this compound yields 2-methylpentane:

C₆H₁₂(l) + H₂(g) → C₆H₁₄(l)

The experimental heat of hydrogenation for this compound is -116.3 kJ/mol .

This value can then be used in conjunction with the known standard enthalpy of formation of the corresponding alkane, 2-methylpentane, to calculate the standard enthalpy of formation of this compound using Hess's Law.[4]

The standard enthalpy of formation of liquid 2-methylpentane (ΔHf°(2-methylpentane)) is -204.3 ± 1.0 kJ/mol .[5]

Therefore, the standard enthalpy of formation of liquid this compound (ΔHf°(this compound)) can be calculated as follows:

ΔHf°(this compound) = ΔHf°(2-methylpentane) - ΔHhydrog° ΔHf°(this compound) = -204.3 kJ/mol - (-116.3 kJ/mol) = -88.0 kJ/mol

B. The Causality Behind Experimental Choices: Calorimetry

The determination of heats of reaction, such as hydrogenation, is performed using calorimetry. A bomb calorimeter is a common instrument for precisely measuring the heat evolved or absorbed during a chemical reaction.

Experimental Protocol: Determination of Heat of Hydrogenation via Bomb Calorimetry

-

Calibration: The heat capacity of the calorimeter is first determined by combusting a known amount of a standard substance (e.g., benzoic acid) with a precisely known heat of combustion.

-

Sample Preparation: A known mass of this compound is placed in a sample holder within the sealed "bomb" of the calorimeter.

-

Pressurization: The bomb is purged and then filled with a known excess of pure hydrogen gas to a high pressure.

-

Ignition and Data Acquisition: The reaction is initiated by electrical ignition. The temperature of the surrounding water bath is precisely monitored and recorded over time.

-

Calculation: The heat released by the reaction is calculated from the temperature rise of the water bath and the heat capacity of the calorimeter. This value is then used to determine the molar heat of hydrogenation.

Caption: Workflow for determining the heat of hydrogenation using bomb calorimetry.

III. Heat Capacity and Entropy: Understanding Energy Storage and Disorder

A. Heat Capacity: A Molecule's Ability to Store Thermal Energy

The molar heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of one mole by one degree Celsius at constant pressure. This property is crucial for heat transfer calculations in chemical processes.

The molar heat capacity of liquid this compound at 25°C (298.15 K) is 175.479 J/(mol·K) .[2]

B. Standard Molar Entropy: A Measure of Molecular Disorder

C. Computational Estimation of Thermodynamic Properties: The Joback Method

In the absence of experimental data, group contribution methods, such as the Joback method, provide a reliable means of estimating thermodynamic properties.[4] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

For this compound (CH₂(C(CH₃))CH₂CH₂CH₃), the relevant groups for the Joback method would be:

-

=CH₂

-

C=

-

-CH₂-

-

-CH₃ (x2)

By applying the specific group contributions for heat capacity, entropy, and Gibbs free energy of formation, reasonable estimates can be obtained.

IV. Gibbs Free Energy of Formation: Predicting Reaction Spontaneity

The Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy to provide the most direct indicator of a compound's thermodynamic stability and the spontaneity of its formation from its elements. It is calculated using the equation:

ΔGf° = ΔHf° - TΔS°

Where:

-

ΔHf° is the standard enthalpy of formation.

-

T is the absolute temperature in Kelvin (usually 298.15 K).

-

ΔS° is the standard entropy change of formation.

While an experimental value for ΔGf° of this compound is not available in the initial search, an estimated value can be derived using the calculated ΔHf° and an estimated S°. A value of 78.93 kJ/mol has been calculated using the Joback method.[6]

V. The Influence of Structure on Thermodynamic Stability

The thermodynamic properties of this compound are intrinsically linked to its molecular structure. As a disubstituted alkene, its stability is greater than that of a monosubstituted isomer like 1-hexene, but less than that of a more substituted isomer like 2-methyl-2-pentene. This is due to two primary factors:

-

Hyperconjugation: The stabilizing interaction between the electrons in the C-H sigma bonds of the alkyl groups and the empty π* antibonding orbital of the double bond. More substituted alkenes have more adjacent C-H bonds, leading to greater hyperconjugation and increased stability.[7]

-

Steric Strain: In some isomers, steric hindrance between bulky alkyl groups can decrease stability.

Caption: Relationship between alkene structure and thermodynamic stability.

VI. Practical Implications in Research and Development

A quantitative understanding of the thermodynamic properties of this compound is crucial for:

-

Reaction Design and Optimization: Predicting the feasibility and equilibrium position of reactions involving this compound allows for the selection of optimal reaction conditions (temperature, pressure, catalysts) to maximize product yield.

-

Process Safety: Knowledge of properties like vapor pressure and enthalpy of vaporization is essential for the safe handling, storage, and transport of this compound.

-

Computational Modeling: Accurate thermodynamic data serves as critical input for process simulation and computational chemistry studies, enabling the in-silico design and analysis of complex chemical systems.

-

Drug Development: While not a drug itself, understanding the thermodynamics of alkene building blocks is fundamental to the synthesis of complex pharmaceutical molecules, where precise control over reaction pathways is paramount.

VII. Conclusion

The thermodynamic properties of this compound provide a quantitative framework for understanding its energetic behavior and reactivity. By leveraging experimental data and validated computational methods, researchers can move beyond qualitative descriptions to a more predictive and controlled approach to chemical synthesis. This in-depth guide has illuminated the key thermodynamic parameters of this compound, the experimental and theoretical underpinnings of these values, and their practical significance in scientific research and development.

References

- Benson, S. W. (1976). Thermochemical Kinetics, Second Edition. J. Wiley & Sons.

-

Chemistry LibreTexts. (2024, September 30). 7.6: Stability of Alkenes. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2-methyl- (CAS 763-29-1). [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2-methyl- (CAS 763-29-1). [Link]

-

Filo. (2025, July 17). How to calculate the heat of hydrogenation from a given compound?. [Link]

- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.

-

Lumen Learning. (n.d.). Stability of Alkenes. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]

-

NIST. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook. [Link]

-

Filo. (2025, July 17). How to Calculate the Heat of Hydrogenation. [Link]

-

NIST. (n.d.). Pentane, 2-methyl-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. 1-Pentene, 2-methyl- [webbook.nist.gov]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1-Pentene, 2-methyl- (CAS 763-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benson group increment theory - Wikipedia [en.wikipedia.org]

2-Methyl-1-pentene CAS number and nomenclature

An In-Depth Technical Guide to 2-Methyl-1-pentene: Nomenclature, CAS Identification, and Physicochemical Properties

Executive Summary

This compound is a volatile organic compound (VOC) and a member of the alkene family, characterized by its branched six-carbon structure. As a key intermediate in organic synthesis and a component in petrochemical streams, a precise understanding of its chemical identity, properties, and handling is paramount for researchers and chemical professionals. This guide provides a comprehensive overview of this compound, beginning with its unambiguous identification through CAS number and IUPAC nomenclature. It further details its essential physicochemical properties, outlines a representative synthetic protocol, discusses methods for its characterization, and summarizes its primary applications and critical safety protocols. This document is designed to serve as an authoritative reference for scientists engaged in research, development, and quality control involving this versatile hydrocarbon.

Chemical Identity and Nomenclature

The precise identification of a chemical substance is the foundation of scientific reproducibility and safety. For this compound, this is achieved through a combination of a unique registry number and a systematic naming convention.

The CAS Registry Number: A Unique Identifier

The most definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

The CAS number is a unique numerical identifier assigned to a single chemical substance, ensuring that "this compound" refers to the exact same molecular structure regardless of language or other naming conventions. This number is critical for database searches, regulatory compliance, and procurement.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring a logical and universally understood name based on the compound's structure.[4] The IUPAC name for this compound is 2-methylpent-1-ene .[5][6][7]

The naming process follows these logical steps:

-

Identify the Parent Chain: The longest continuous carbon chain that includes the double bond is identified. In this case, it is a five-carbon chain, making the parent alkene "pentene".

-

Number the Parent Chain: The chain is numbered from the end that gives the double bond the lowest possible locant (position number). The double bond starts at carbon 1.

-

Identify and Locate Substituents: A methyl group (-CH3) is attached to the second carbon of the chain.

-

Assemble the Name: The substituent name ("methyl") and its location ("2-") are prefixed to the parent alkene name ("pent-1-ene").

Caption: IUPAC numbering of the 2-methylpent-1-ene structure.

Common Synonyms and Molecular Identifiers

While 2-methylpent-1-ene is the systematic name, several synonyms and database identifiers are used in literature and commercial listings.

| Identifier Type | Value |

| Synonyms | This compound, 1-Pentene, 2-methyl-, 2-Methylpentene[5][8][9] |

| Molecular Formula | C₆H₁₂[2][5][6][7] |

| SMILES | CCCC(C)=C[5][6][7] |

| InChI Key | WWUVJRULCWHUSA-UHFFFAOYSA-N[2][5][6][7] |

Physicochemical Properties

The utility and handling requirements of this compound are dictated by its physical and chemical properties. It is a colorless, highly flammable liquid with a characteristic odor.[1][5][10] Its low density means it will float on water.[5][11]

| Property | Value | Source(s) |

| Molecular Weight | 84.16 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][5][10] |

| Boiling Point | 62 °C (143.8 °F) at 760 mmHg | [5][10][12] |

| Melting Point | -136 °C (-212.3 °F) | [5][12] |

| Density | 0.682 g/mL at 25 °C | [10][13] |

| Flash Point | -27 °C (-16.6 °F) (closed cup) | [5][11][14] |

| Autoignition Temp. | 300 °C (572 °F) | [5][11] |

| Vapor Pressure | 195 mmHg at 20 °C | [5] |

| Water Solubility | 78 mg/L at 25 °C (Insoluble) | [10][13] |

| Organic Solubility | Soluble in alcohol, benzene, chloroform, petroleum | [10] |

| Refractive Index (n²⁰/D) | 1.392 | [10] |

The low boiling point and high vapor pressure indicate that this compound is highly volatile. Its extremely low flash point underscores the significant fire hazard it presents, requiring stringent control of ignition sources.[11]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is valuable for specialized research applications. A common and illustrative laboratory-scale preparation involves the acid-catalyzed dehydration of the corresponding alcohol, 2-methyl-1-pentanol.

Representative Synthetic Protocol: Dehydration of 2-Methyl-1-pentanol

The underlying principle of this reaction is the elimination of a water molecule from the alcohol, facilitated by a strong acid catalyst (e.g., sulfuric or phosphoric acid), to form an alkene. The reaction proceeds via a carbocation intermediate, and while multiple alkene isomers can form (Zaitsev's vs. Hofmann's rule), the reaction conditions can be optimized to favor the terminal alkene.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus. Place 2-methyl-1-pentanol and a catalytic amount of concentrated phosphoric acid in the distillation flask with boiling chips.

-

Heating: Gently heat the reaction mixture. The lower-boiling alkene product (b.p. 62 °C) will distill over as it is formed, shifting the equilibrium to favor product formation.

-

Collection: Collect the distillate in a receiver cooled in an ice bath to minimize evaporation losses.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to initiate drying).

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate.

-

Purification: Decant the dried liquid and perform a final fractional distillation, collecting the fraction that boils at 61-63 °C, to obtain the purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

Purity Considerations

To prevent the formation of peroxides and to remove residual water, commercial-grade this compound can be further purified by vacuum distillation from sodium.[10]

Spectroscopic Characterization

Confirming the identity and purity of a synthesized or purchased batch of this compound is crucial. This is typically achieved using a combination of spectroscopic techniques.